(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(+)-PD 128907 is a potent agonist of the dopamine 3 (D3) receptor (Ki = 1 nM). It shows selectivity for D3 over D2 and D4 receptors (Kis = 1.2 and 7 µM, respectively). Low doses of (+)-PD 128907 (13 µg/kg, s.c.) reduce spontaneous locomotor activity in rats. It blocks stereotypy induced by the NMDA receptor antagonist (+)-MK-801 in mice. (+)-PD 128907 is used in animal models to study the role of the D3 receptor in nervous system disorders, such as schizophrenia, Parkinson’s disease, and depression.
(+)-PD 128907 HCl is a D3 dopamine receptor agonist.
(+)-PD 128907 HCl is a D3 dopamine receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
300576-59-4
VCID:
VC0538774
InChI:
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1
SMILES:
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl
Molecular Formula:
C14H20ClNO3
Molecular Weight:
285.76 g/mol
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
CAS No.: 300576-59-4
Cat. No.: VC0538774
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-PD 128907 is a potent agonist of the dopamine 3 (D3) receptor (Ki = 1 nM). It shows selectivity for D3 over D2 and D4 receptors (Kis = 1.2 and 7 µM, respectively). Low doses of (+)-PD 128907 (13 µg/kg, s.c.) reduce spontaneous locomotor activity in rats. It blocks stereotypy induced by the NMDA receptor antagonist (+)-MK-801 in mice. (+)-PD 128907 is used in animal models to study the role of the D3 receptor in nervous system disorders, such as schizophrenia, Parkinson’s disease, and depression. (+)-PD 128907 HCl is a D3 dopamine receptor agonist. |
|---|---|
| CAS No. | 300576-59-4 |
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | (4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1 |
| Standard InChI Key | DCFXOTRONMKUJB-QMDUSEKHSA-N |
| Isomeric SMILES | CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl |
| SMILES | CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
| Canonical SMILES | CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
| Appearance | Solid powder |
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